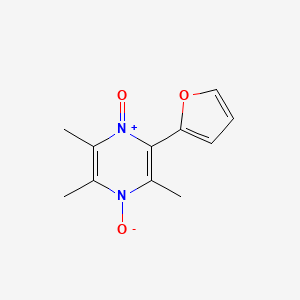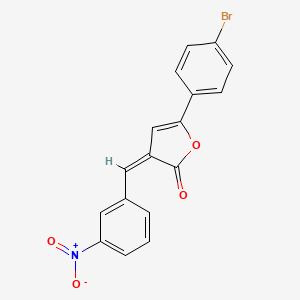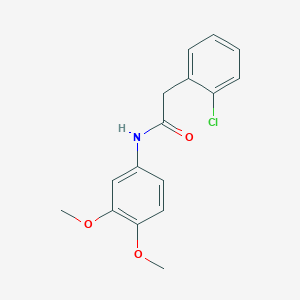
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a widely used herbicide that belongs to the class of isoxazoles. It is commonly used in agriculture to control the growth of weeds in crops such as soybeans, cotton, and peanuts. Clomazone is known for its effectiveness in controlling a wide range of broadleaf and grassy weeds, making it an important tool for farmers to increase crop yield and quality. In
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in photosynthesis and protect plants from oxidative stress. By inhibiting the biosynthesis of carotenoids, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide disrupts the photosynthetic process in plants, leading to their death. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a direct toxic effect on plant cells, leading to their death.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a number of biochemical and physiological effects on plants. Studies have shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide inhibits the biosynthesis of carotenoids, leading to a reduction in photosynthetic activity and an increase in oxidative stress. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a direct toxic effect on plant cells, leading to their death. These effects are dose-dependent and can vary depending on the species of plant being treated.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has a number of advantages for use in lab experiments. It is a widely available herbicide that is relatively inexpensive and easy to use. In addition, it has a broad spectrum of activity, making it useful for a wide range of experiments. However, there are also limitations to the use of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments. Its toxicity to plants can make it difficult to use in experiments where plant growth is required. In addition, its effectiveness can vary depending on the species of plant being treated, making it important to carefully choose the appropriate plant species for each experiment.
Orientations Futures
There are a number of future directions for research on 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new formulations of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide that are more effective and less toxic to non-target organisms. In addition, there is a need for further research on the potential use of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in the treatment of certain types of cancer. Overall, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is an important tool for farmers and researchers alike, and continued research is needed to maximize its potential benefits while minimizing its negative impacts.
Méthodes De Synthèse
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. The resulting compound is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. The synthesis of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure a high yield of the desired product.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its use as a herbicide in agriculture. Research has shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is effective in controlling a wide range of broadleaf and grassy weeds, making it an important tool for farmers to increase crop yield and quality. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been studied for its potential use in the treatment of certain types of cancer. Studies have shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has anti-cancer properties and may be effective in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-8-12(17-20-9)16-13(18)14(2,3)19-11-7-5-4-6-10(11)15/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFWZPTTYUBAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)

![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)